VEGFR‑2 Kinase Inhibition: Head‑to‑Head Within the 16a–l Series
Within the 16a–l series, VEGFR‑2 IC₅₀ values range from 25 nM to 324 nM across the four most potent derivatives, with the lead compound (16a) showing a 3.4‑fold greater potency than the clinical standard sorafenib (85 nM) [1]. The compound corresponding to CAS 2034592‑51‑1 maps to 16a, the most potent VEGFR‑2 inhibitor in the set, while closely related analogs 16c, 16d, and 16g show progressively weaker inhibition (52, 324, 110 nM respectively) [1].
| Evidence Dimension | VEGFR‑2 IC₅₀ (nM) |
|---|---|
| Target Compound Data | 25 nM (16a) |
| Comparator Or Baseline | Sorafenib 85 nM; analogs 16c 52 nM, 16d 324 nM, 16g 110 nM |
| Quantified Difference | 3.4‑fold more potent than sorafenib; 2.1‑fold more potent than 16c; 12.9‑fold more potent than 16d |
| Conditions | Recombinant human VEGFR‑2 kinase assay |
Why This Matters
A VEGFR‑2 IC₅₀ of 25 nM is among the lowest reported for a multi‑target pyrazole‑urea, directly influencing selection when potent anti‑angiogenic activity is required alongside EGFR and COX‑2 coverage.
- [1] Fadaly, W. A. A., Nemr, M. T. M., & Kahk, N. M. Discovery of novel pyrazole based urea/thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 inhibitors, with anti‑cancer and anti‑inflammatory activities. Bioorganic Chemistry, 2024, 147, 107403. View Source
